顺式白藜芦醇 3-O-葡萄糖醛酸苷

描述

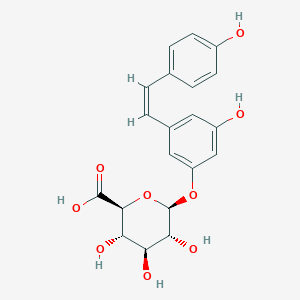

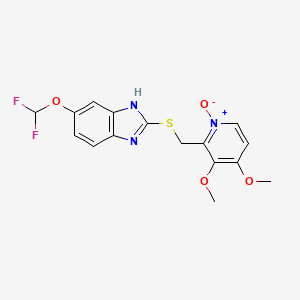

“Cis-Resveratrol 3-O-glucuronide” is a stilbenol that is cis-resveratrol attached to a β-D-glucopyranosiduronic acid residue at position 3 via a glycosidic linkage . It has a molecular formula of C20H20O9 .

Synthesis Analysis

The synthesis of “cis-Resveratrol 3-O-glucuronide” involves the metabolism of cis-resveratrol (cRes) in an intestinal epithelial model using Caco-2 cell lines . The main metabolite of both cis- and trans-resveratrol observed as a result of colon microbial metabolism is dihydroresveratrol (dhRes), which is metabolized almost completely, with only traces of the unchanged molecule being found . A glucuronide conjugate was identified as the major metabolite of cRes and dhRes .

Molecular Structure Analysis

“Cis-Resveratrol 3-O-glucuronide” is a stilbenol that is cis-resveratrol attached to a β-D-glucopyranosiduronic acid residue at position 3 via a glycosidic linkage .

Chemical Reactions Analysis

The metabolism of cis-resveratrol (cRes) in an intestinal epithelial model using Caco-2 cell lines results in the formation of "cis-Resveratrol 3-O-glucuronide" . The majority of trans-resveratrol (tRes) was transported unchanged through the Caco-2 cells, while cRes was mostly metabolized .

Physical And Chemical Properties Analysis

“Cis-Resveratrol 3-O-glucuronide” has a molecular formula of C20H20O9 . The stability of the glucuronides in aqueous solution shows remarkable differences in their properties, especially in the ready E/Z isomerisation of the 3-glucuronide .

科学研究应用

Enhancement of Bioavailability

The bioavailability of nutraceuticals like resveratrol is a significant concern due to their poor absorption and rapid metabolism in the human body. “cis-Resveratrol 3-O-glucuronide” has been studied for its potential to enhance the bioavailability of resveratrol. Novel drug delivery systems and bioenhancers are being researched to improve the absorption rates of stilbenoids, which could revolutionize the use of resveratrol in dietary supplements and as part of treatment strategies for various diseases .

Anti-Inflammatory Applications

Stilbenoids, including “cis-Resveratrol 3-O-glucuronide,” exhibit anti-inflammatory properties. These compounds can be used in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, they may offer therapeutic benefits in conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders .

Anticancer Effects

Research has indicated that “cis-Resveratrol 3-O-glucuronide” may have anticancer effects. It could potentially be used as part of a treatment strategy for various types of cancers by inducing apoptosis in cancer cells and inhibiting tumor growth and metastasis. The compound’s ability to affect cancer cell metabolism and signaling pathways makes it a promising candidate for further research in oncology .

Cardiovascular Health

The metabolites of resveratrol, including “cis-Resveratrol 3-O-glucuronide,” have been associated with cardiovascular benefits. They may improve heart health by reducing inflammation, preventing the oxidation of LDL cholesterol, and enhancing endothelial function. This could lead to applications in preventing and treating atherosclerosis and other cardiovascular conditions .

Neuroprotection

There is growing interest in the neuroprotective properties of “cis-Resveratrol 3-O-glucuronide.” It may protect neurons from damage caused by oxidative stress and inflammation, which are contributing factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound could be used to develop treatments that slow down the progression of these diseases .

Metabolic Syndrome and Diabetes Management

“cis-Resveratrol 3-O-glucuronide” has shown promise in managing metabolic syndrome and diabetes. It may improve insulin sensitivity, reduce blood glucose levels, and have a positive impact on blood pressure. These effects could make it a valuable component in the treatment of type 2 diabetes and non-alcoholic fatty liver disease .

作用机制

“Cis-Resveratrol 3-O-glucuronide” is a metabolite of cis-resveratrol (cRes). Both isomers of resveratrol bind to human tyrosyl-tRNA synthetase (TyrRS), but only the cis-isomer evokes a unique structural change at the active site to promote its interaction with poly-ADP-ribose polymerase 1 (PARP1), a major determinant of cellular NAD±dependent stress response .

未来方向

The metabolism of simple phenolics and polyphenols plays a crucial role in their bioavailability, detailed knowledge of their transformation is of high scientific value . Studies in Alzheimer’s patients and in mucopolysaccharidosis type 1 (MPS 1) are currently in development to test the effect this improved bioavailability has on those patient populations .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSAYEBSTMCFKY-BMPGWQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009344 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Resveratrol 3-O-glucuronide | |

CAS RN |

387372-23-8 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How is cis-Resveratrol 3-O-glucuronide formed in the body, and what is its significance in resveratrol metabolism?

A1: cis-Resveratrol 3-O-glucuronide is a metabolite of resveratrol, a polyphenol found in grapes and red wine. It is formed through glucuronidation, a major metabolic pathway in the body where a glucuronic acid molecule is attached to a substrate, often making it more water-soluble and facilitating excretion. [, ] This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A6 and UGT1A9, which show activity towards cis-resveratrol. [] Understanding the formation and kinetics of cis-Resveratrol 3-O-glucuronide is important for determining the overall bioavailability and potential health benefits of resveratrol.

Q2: Can cis-Resveratrol 3-O-glucuronide be found in the bloodstream after consuming red wine?

A2: Yes, research has identified cis-Resveratrol 3-O-glucuronide in human low-density lipoprotein (LDL) after moderate red wine consumption. [] This suggests that following ingestion and metabolism, resveratrol metabolites, including cis-Resveratrol 3-O-glucuronide, can be incorporated into LDL particles. This finding is significant as it indicates that these metabolites may be transported throughout the body and potentially exert antioxidant effects on LDL, contributing to the cardiovascular benefits associated with moderate red wine consumption.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)